DL-Alanine, specifically the isotopically labeled form DL-Alanine (2-D), is a non-essential amino acid that plays a crucial role in various biological processes. It exists as two enantiomers: D-alanine and L-alanine. This compound is notable for its applications in biochemistry and molecular biology, particularly as a tracer in metabolic studies due to the presence of deuterium, which enhances nuclear magnetic resonance (NMR) spectroscopy analysis.
DL-Alanine can be sourced from both natural and synthetic routes. It is commonly found in protein-rich foods such as meat, fish, eggs, dairy products, and legumes. In laboratory settings, it can be synthesized through various chemical and biological methods.
DL-Alanine is classified as an α-amino acid, characterized by the presence of an amino group (), a carboxyl group (), and a side chain (in this case, a methyl group ). The presence of deuterium in DL-Alanine (2-D) distinguishes it from its regular form, making it useful for specific analytical techniques.
DL-Alanine (2-D) can be synthesized through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, pH, and substrate concentration to optimize yield and minimize by-products. For instance, fermentation processes typically involve maintaining specific growth conditions for microbial cultures to maximize alanine production .
DL-Alanine has the molecular formula for the non-deuterated form and for DL-Alanine (2-D). Its structure consists of a central carbon atom bonded to an amino group, a carboxyl group, and a side chain that is a methyl group.
DL-Alanine participates in various chemical reactions typical of amino acids:
The reactions often require specific catalysts or enzymes to facilitate the conversion processes effectively. For example, alanine racemase catalyzes the interconversion between D-alanine and L-alanine .
The mechanism of action for DL-Alanine involves its role as a building block for proteins and its participation in metabolic pathways:
Studies have indicated that alanine can serve as a key energy source during periods of fasting or intense exercise by being converted into glucose through gluconeogenesis .
Relevant analyses include spectroscopic techniques such as infrared spectroscopy and nuclear magnetic resonance spectroscopy to study structural properties .
DL-Alanine has diverse applications across various fields:
DL-Alanine (2-aminopropanoic acid) exists as two enantiomers with distinct biological roles. The L-form predominates in eukaryotic protein synthesis, while the D-form serves essential structural and signaling functions across biological kingdoms. This enantiomeric specificity arises from ancient evolutionary divisions in nitrogen metabolism and has profound implications for understanding metabolic pathway divergence between prokaryotes and eukaryotes.
The biological utilization of D-alanine represents a fundamental evolutionary divide. Prokaryotes developed D-alanine biosynthesis early in evolution, primarily through pyridoxal 5′-phosphate (PLP)-dependent alanine racemases that convert L-alanine to its D-enantiomer [1] [7]. This pathway emerged as an essential component for peptidoglycan biosynthesis, where D-alanine forms critical cross-links in the bacterial cell wall [1] [8]. The evolutionary conservation of this pathway is evidenced by the presence of alanine racemase genes in virtually all bacterial genomes, often with dual genetic organization: a constitutively expressed gene (alr) and an inducible gene (dadB) that responds to environmental alanine availability [1].
Eukaryotic systems exhibit more restricted D-alanine utilization. While higher eukaryotes lack alanine racemase, the fission yeast Schizosaccharomyces pombe possesses a functional racemase (Alr1p) with 41% sequence similarity to bacterial counterparts [4]. This enzyme enables S. pombe to utilize D-alanine as a nitrogen source through racemization-coupled catabolism, representing a transitional metabolic strategy between prokaryotic and eukaryotic systems. Higher eukaryotes primarily acquire D-alanine through dietary sources and gut microbiota activity, though trace endogenous biosynthesis may occur through promiscuous activity of other PLP-dependent enzymes [3] [9].
The deep evolutionary roots of D-alanine metabolism are further evidenced by its presence in marine invertebrates, where it functions as an organic osmolyte for salinity adaptation. Crustaceans like kuruma prawn (Marsupenaeus japonicus) demonstrate ecdysis-cycle-dependent fluctuations in alanine racemase activity, correlating with tissue D-alanine concentrations [3]. This osmoregulatory function represents an evolutionarily conserved role independent of structural applications in cell walls.
Table 1: Evolutionary Distribution of D-Alanine Metabolic Pathways
Organism Type | Key Enzymes | Primary Functions | Genetic Features |
---|---|---|---|
Gram-negative Bacteria | Alanine racemase (Alr, DadB) | Peptidoglycan biosynthesis | Dual gene system: constitutive + inducible |
Gram-positive Bacteria | Alanine racemase (Alr) | Peptidoglycan biosynthesis | Single or dual gene systems |
Fungi (S. pombe) | Alr1p racemase | Nitrogen source catabolism | Eukaryotic racemase gene |
Marine Invertebrates | Alanine racemase | Osmoregulation | Activity regulated by ecdysis cycle |
Mammals | Probable aminotransferase activity | Neuromodulation, osmoregulation | No dedicated racemase gene |
Alanine racemase (EC 5.1.1.1) catalyzes the bidirectional interconversion of L- and D-alanine through a sophisticated PLP-dependent mechanism. Structural analyses reveal that bacterial enzymes from species like Bacillus stearothermophilus adopt a homodimeric structure with two distinct domains per monomer: an N-terminal α/β-barrel housing the PLP cofactor and a C-terminal β-stranded domain [7]. The active site lies at the domain interface, with PLP covalently linked to Lys39 via an aldimine bond [1] [7].
The catalytic mechanism involves a two-base proton transfer system utilizing Tyr265 and Lys39 as opposing proton donors/acceptors. X-ray crystallography of enzyme-inhibitor complexes demonstrates that the L-alanine α-proton is abstracted by Tyr265 (distance: 3.6Å), while the D-alanine α-proton is abstracted by Lys39 (distance: 3.5Å) [7]. This precise geometric arrangement enables stereoinversion through a carboxylate-mediated proton shuttle where the substrate's own carboxyl group facilitates proton transfer between catalytic residues [7] [10]. Notably, Arg219 forms an unusual hydrogen bond with the PLP pyridine nitrogen, increasing reaction specificity by destabilizing reaction intermediates and preventing side reactions [7].
Enzyme kinetics reveal significant functional adaptation across species. The B. stearothermophilus racemase exhibits apparent Km values of 5.0 mM (L-alanine) and 2.4 mM (D-alanine), with Vmax values of 670 μmol/min/mg and 350 μmol/min/mg, respectively [7]. In contrast, the eukaryotic Alr1p from S. pombe shows higher catalytic efficiency (Km: 5.0 mM L-Ala; Vmax: 670 μmol/min/mg), suggesting evolutionary optimization for catabolic rather than biosynthetic functions [4]. D-cycloserine-producing microorganisms like Streptomyces lavendulae have evolved structural resistance to their own antibiotic product through active sites with larger volume and increased rigidity, reducing inhibitor binding affinity [10].
Table 2: Comparative Enzymology of Alanine Racemases
Enzyme Source | Km L-Ala (mM) | Vmax L-Ala (μmol/min/mg) | Km D-Ala (mM) | Vmax D-Ala (μmol/min/mg) | Inhibition by D-Cycloserine |
---|---|---|---|---|---|
B. stearothermophilus | 5.0 | 670 | 2.4 | 350 | Strong |
S. pombe (Alr1p) | 5.0 | 670 | 2.4 | 350 | Moderate |
S. lavendulae | 8.2 | 420 | 4.1 | 280 | Resistant |
E. coli (DadB) | 3.8 | 510 | 1.9 | 290 | Strong |
D-alanine biosynthesis follows fundamentally different pathways in microbial communities versus mammalian systems. In the gut microbiota, numerous bacterial species employ canonical alanine racemase for D-alanine production. This pathway is essential for peptidoglycan synthesis, with D-alanine comprising approximately 50% of the peptide cross-links in bacterial cell walls [1] [8]. Gut bacteria exhibit sophisticated regulation of this pathway, with Salmonella typhimurium possessing both constitutive (alr) and inducible (dadB) racemase genes, the latter co-expressed with D-alanine dehydrogenase during L-alanine catabolism [1].
Mammalian systems lack dedicated racemase enzymes and instead produce D-alanine through several potential mechanisms:
Evidence for endogenous biosynthetic capacity comes from adaptive laboratory evolution studies. When Bacillus licheniformis strains with deleted alanine racemase genes were subjected to D-alanine deprivation, they activated a dormant metabolic pathway involving the enzyme D-amino acid aminotransferase (Dat1) [5]. This enzyme catalyzes the conversion of pyruvate to D-alanine using D-glutamate as an amino donor, representing a potential bypass mechanism that may exist in mammalian systems [5].
D-alanine serves distinct physiological functions based on its origin. Microbially-derived D-alanine contributes to host-microbe crosstalk and may modulate immune responses through peptidoglycan fragments. Endogenous D-alanine in mammals functions as a:
Recent clinical studies demonstrate that oral D-alanine administration (3-6g/day) significantly increases plasma D-alanine levels (77.5-192.1 nmol/mL) and urinary excretion in humans without endogenous racemase activity, confirming its absorption and distribution through non-microbial pathways [9]. This metabolic flexibility highlights the complex interplay between exogenous and endogenous D-alanine pools in mammalian physiology.
Table 3: D-Alanine Biosynthetic Pathways Across Biological Systems
Biosynthetic Route | Key Enzymes/Processes | Tissue/Organism Distribution | Physiological Roles |
---|---|---|---|
Alanine racemase-dependent | PLP-dependent racemization (Alr/DadB) | Gut microbiota (Bacteroides, Enterobacteria) | Peptidoglycan biosynthesis |
Aminotransferase-dependent | Dat1 (D-amino acid aminotransferase) | B. licheniformis (evolved), potential mammalian homologs | Alternative D-Ala production under racemase deficiency |
Microbial absorption | Intestinal transport mechanisms | Mammalian plasma and tissues | Immunomodulation via PAMP recognition |
Dietary intake | Digestive absorption | Systemic distribution | Substrate for metabolic/neuroactive functions |
Spontaneous racemization | Non-enzymatic conversion | Tissues with slow protein turnover (lens, teeth) | Age-related protein modifications |
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